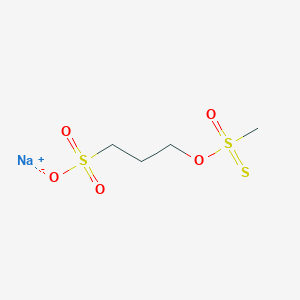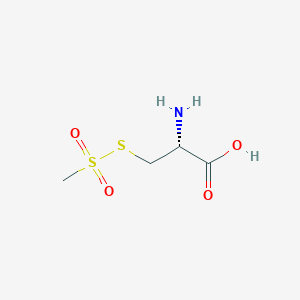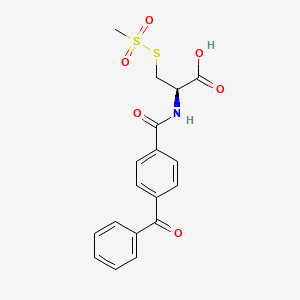
4-O-beta-D-mannopyranosyl-D-glucopyranose
Overview
Description
4-O-beta-D-mannopyranosyl-D-glucopyranose is a disaccharide composed of a mannose and a glucose molecule linked by a beta-1,4-glycosidic bond
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-O-beta-D-mannopyranosyl-D-glucopyranose typically involves the enzymatic reaction catalyzed by 4-O-beta-D-mannosyl-D-glucose phosphorylase. This enzyme facilitates the transfer of a mannose residue from a donor molecule to a glucose acceptor, forming the disaccharide. The reaction conditions usually require a phosphate buffer and a controlled pH environment to ensure optimal enzyme activity .
Industrial Production Methods
Industrial production of this compound can be achieved through microbial fermentation processes. Specific strains of bacteria, such as Bacteroides fragilis, are engineered to overexpress the necessary enzymes for the biosynthesis of this disaccharide. The fermentation process is optimized for high yield and purity, involving precise control of temperature, pH, and nutrient supply .
Chemical Reactions Analysis
Types of Reactions
4-O-beta-D-mannopyranosyl-D-glucopyranose can undergo various chemical reactions, including hydrolysis, oxidation, and glycosylation.
Hydrolysis: This reaction involves the cleavage of the glycosidic bond between the mannose and glucose units, resulting in the formation of free mannose and glucose molecules.
Oxidation: The compound can be oxidized to form corresponding aldonic acids.
Glycosylation: This reaction involves the addition of glycosyl groups to the disaccharide, forming more complex oligosaccharides.
Common Reagents and Conditions
Hydrolysis: Glycosidases, acidic conditions (e.g., hydrochloric acid).
Oxidation: Nitric acid, bromine water.
Glycosylation: Glycosyltransferases, activated sugar donors (e.g., UDP-glucose).
Major Products Formed
Hydrolysis: Mannose and glucose.
Oxidation: Mannonic acid and gluconic acid.
Glycosylation: Various oligosaccharides depending on the glycosyl donor used.
Scientific Research Applications
4-O-beta-D-mannopyranosyl-D-glucopyranose has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-O-beta-D-mannopyranosyl-D-glucopyranose involves its interaction with specific enzymes and receptors in biological systems. The compound is recognized by glycosidases and glycosyltransferases, which catalyze its hydrolysis and glycosylation, respectively. These reactions are crucial for the metabolism and biosynthesis of complex carbohydrates. The molecular targets include various enzymes involved in carbohydrate metabolism, such as mannosidases and glucosidases .
Comparison with Similar Compounds
4-O-beta-D-mannopyranosyl-D-glucopyranose can be compared with other disaccharides such as:
Cellobiose: Composed of two glucose molecules linked by a beta-1,4-glycosidic bond.
Lactose: Composed of glucose and galactose linked by a beta-1,4-glycosidic bond.
Maltose: Composed of two glucose molecules linked by an alpha-1,4-glycosidic bond.
Uniqueness
The uniqueness of this compound lies in its specific glycosidic linkage and its role in the metabolism of mannans. This distinguishes it from other disaccharides that primarily involve glucose-glucose or glucose-galactose linkages .
Properties
IUPAC Name |
(2R,3S,4S,5S,6S)-2-(hydroxymethyl)-6-[(2R,3S,4R,5R)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxane-3,4,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O11/c13-1-3-5(15)6(16)9(19)12(22-3)23-10-4(2-14)21-11(20)8(18)7(10)17/h3-20H,1-2H2/t3-,4-,5-,6+,7-,8-,9+,10-,11?,12+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUBGYTABKSRVRQ-OKIQBEFVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)O)CO)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@@H]([C@@H](O1)O[C@@H]2[C@H](OC([C@@H]([C@H]2O)O)O)CO)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22O11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













![Sulfosuccinimidyl 3-[[2-(Biotinamido)ethyl] dithio]propionate Sodium Salt](/img/structure/B1139964.png)

![1-[3-[2-[(4-Azido-2-hydroxybenzoyl)amino]ethyldisulfanyl]propanoyloxy]-2,5-dioxopyrrolidine-3-sulfinate](/img/structure/B1139967.png)
